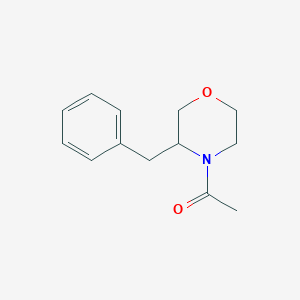

1-(3-Benzylmorpholin-4-yl)ethanone

Description

1-(3-Benzylmorpholin-4-yl)ethanone is a morpholine derivative featuring a benzyl substituent at the 3-position of the morpholine ring and an acetyl (ethanone) group at the 4-position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and favorable physicochemical properties.

Properties

IUPAC Name |

1-(3-benzylmorpholin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-11(15)14-7-8-16-10-13(14)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYSNMDIVGGZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOCC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone (CAS: 1709-88-2)

- Structural Features : Replaces the benzyl group with a benzylsulfonyl substituent. The sulfonyl group increases polarity and hydrogen-bonding capacity.

- Physicochemical Properties: Higher molecular weight (C₁₃H₁₆N₂O₃S; 296.34 g/mol) compared to the target compound (estimated C₁₃H₁₅NO₂; 217.26 g/mol). Enhanced water solubility due to the sulfonyl group.

- Applications : Used in catalytic and synthetic chemistry for coupling reactions, as evidenced by its inclusion in supplier catalogs .

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone (CAS: 850932-97-7)

8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[5.2.1.0²,⁶]dec-4-ene Derivatives

- Structural Features: Tricyclic morpholine derivatives with ethanone groups. The rigid tricyclic framework reduces conformational flexibility compared to the target compound.

- Synthesis : Prepared via cyclization reactions using aluminum chloride or palladium catalysts, highlighting divergent synthetic routes for morpholine-based scaffolds .

Ethanone Derivatives with Aromatic Substituents

1-(3-Methyl-benzofuran-2-yl)-ethanone (CAS: 23911-56-0)

1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone (CAS: 76650-29-8)

- Structural Features: Biphenyl system with a methyl group and ethanone. Lacks the nitrogen-oxygen heterocycle of morpholine.

- Applications : Intermediate in organic synthesis for liquid crystals or polymer precursors .

Hydroxyacetophenone Analogues

1-[3-(Benzoyloxy)-4-hydroxyphenyl]ethanone (CAS: 101140-07-2)

- Structural Features: Hydroxyl and benzoyloxy groups on the phenyl ring. Shares the ethanone group but lacks the morpholine moiety.

- Physicochemical Properties : Molecular weight 256.26 g/mol (C₁₅H₁₂O₄). Higher melting point due to hydrogen-bonding capacity.

- Synthesis : Prepared via Friedel-Crafts acylation using nitrobenzene as a solvent, contrasting with palladium-catalyzed methods for morpholine derivatives .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| 1-(3-Benzylmorpholin-4-yl)ethanone | C₁₃H₁₅NO₂ | 217.26 | Morpholine, benzyl, ethanone | Synthesis intermediate |

| 2-(Benzylsulfonyl)-1-morpholinylethanone | C₁₃H₁₆N₂O₃S | 296.34 | Sulfonyl, morpholine | Catalytic chemistry |

| 1-(3-Methyl-benzofuran-2-yl)-ethanone | C₇H₈O₂ | 136.14 | Benzofuran, ethanone | Fragrance industry |

| 1-[3-(Benzoyloxy)-4-hydroxyphenyl]ethanone | C₁₅H₁₂O₄ | 256.26 | Benzoyloxy, hydroxyl | Pharmaceutical intermediates |

Key Research Findings

Morpholine Derivatives: Compounds with morpholine-ethanone frameworks exhibit enhanced synthetic versatility. For example, Suzuki coupling () and tricyclic cyclization () are preferred for introducing aromatic and heterocyclic substituents.

Biological Potential: Sulfonyl-containing morpholine derivatives (e.g., ) are prioritized in drug discovery for their target-binding capabilities, though specific data on the target compound remain underexplored.

Property Trade-offs: Hydroxyacetophenones () favor crystallinity and stability, whereas morpholine-ethanone hybrids balance lipophilicity and reactivity for further derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.